![molecular formula C10H16O B13590852 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]heptan-2-yl)cyclopropan-1-ol is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid framework, which imparts distinct chemical properties and reactivity The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds via a carbene intermediate, leading to the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative catalysts and reagents to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropanone
Reduction: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropane
Substitution: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropyl halides
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes by fitting into their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Norborneol: Similar bicyclic structure but lacks the cyclopropane ring.
Isoborneol: A stereoisomer of norborneol with different spatial arrangement.
Bornyl acetate: An ester derivative of borneol with distinct chemical properties.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol is unique due to the presence of both the bicyclic norbornane structure and the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable for studying complex chemical reactions and developing new materials .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10(3-4-10)9-6-7-1-2-8(9)5-7/h7-9,11H,1-6H2 |
InChI Key |
QNDCTNFZCBFDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



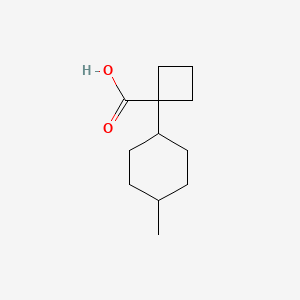
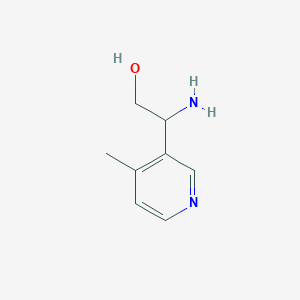


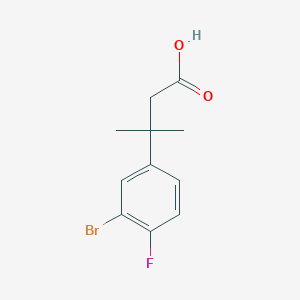
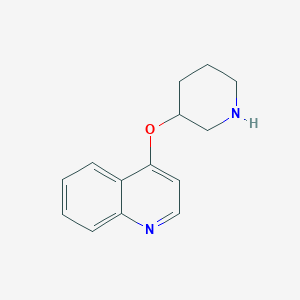
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
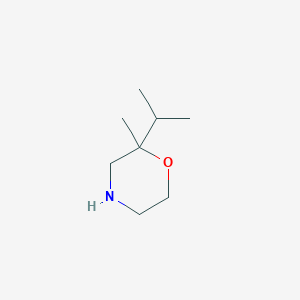

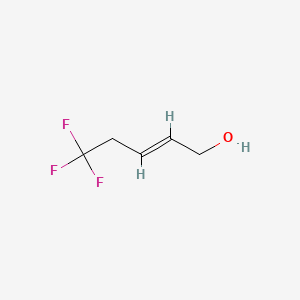
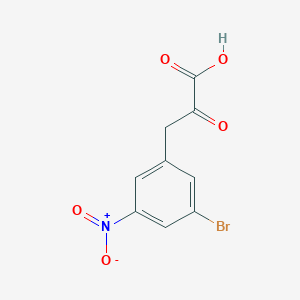
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)

